molecular formula C25H28N6O B2801578 6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878063-93-5

6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2801578
CAS No.: 878063-93-5
M. Wt: 428.54
InChI Key: ZAEUXHDCMLAXHG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,3-diphenylfurans . These are organic heterocyclic compounds that contain a furan ring substituted with a phenyl group only at the C2- and C3-positions .

Molecular Structure Analysis

The molecular formula for this compound is C25H28N6O , with an average mass of 428.529 Da and a mono-isotopic mass of 428.232452 Da . The ChemSpider ID is 12263442 .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of pyrazole derivatives, including detailed X-Ray crystal studies, aimed at identifying antitumor, antifungal, and antibacterial pharmacophore sites. The research highlighted the importance of geometric parameters and theoretical physical and chemical properties calculations in understanding the origin of biological activity against breast cancer and microbes (Titi et al., 2020).

Biological Activities

  • Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing promise in cytotoxic activities against HCT-116 and MCF-7 cell lines. This indicates the potential for developing new therapeutic agents based on pyrazolopyrimidine scaffolds (Rahmouni et al., 2016).
  • Another study explored the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting their effectiveness against selected bacterial and fungal strains, showcasing the antimicrobial potential of these compounds (Holla et al., 2006).

Chemical Properties and Theoretical Studies

  • A detailed study on the crystal structure and DFT studies of a closely related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, provided insights into the molecular conformation, hydrogen bonding patterns, and theoretical properties like electron density and thermo dynamical properties. Such studies are crucial for understanding the chemical reactivity and biological activity of these compounds (Murugavel et al., 2014).

Anticancer Activity

  • Research into new pyrazolo[3,4-d]pyrimidin-4-one derivatives showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This work emphasizes the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, particularly compounds with nitrobenzylideneamino substituents, which displayed potent inhibitory activity (Abdellatif et al., 2014).

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-30-24-22(17-26-30)23(27-20-9-6-10-21(16-20)32-2)28-25(29-24)31-13-11-19(12-14-31)15-18-7-4-3-5-8-18/h3-10,16-17,19H,11-15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEUXHDCMLAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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